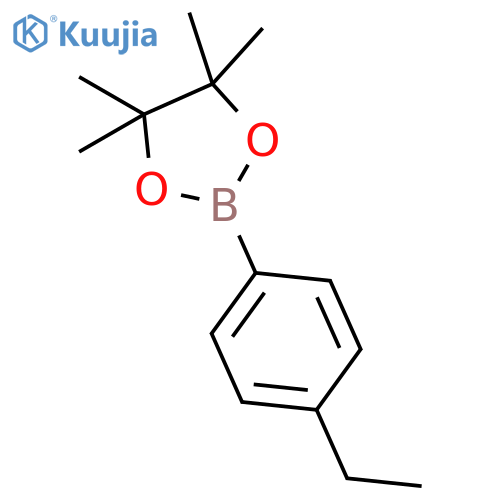

Cas no 1075719-87-7 (2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4-Ethylphenylboronic acid pinacol ester

- AMTB641

- CS-0152515

- AKOS017549778

- AS-2635

- DB-253195

- 1075719-87-7

- MFCD18643353

- EN300-1425851

- SY105129

- A895418

- (4-Ethylphenyl)boronic acid pinacol ester

- SCHEMBL11300523

-

- MDL: MFCD18643353

- インチ: InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3

- InChIKey: RWANCHDMVNWYHW-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 232.16300

- どういたいしつりょう: 232.1634601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 0.97±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 313.0±21.0 °C at 760 mmHg

- フラッシュポイント: 143.1±22.1 °C

- PSA: 18.46000

- LogP: 2.54820

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Store at room temperature

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446314-1g |

(4-Ethylphenyl)boronic acid pinacol ester, 95%; . |

1075719-87-7 | 95% | 1g |

€99.80 | 2025-02-22 | |

| TRC | B433993-100mg |

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1075719-87-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Key Organics Ltd | AS-2635-1MG |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Apollo Scientific | OR303559-5g |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | 98+% | 5g |

£49.00 | 2025-02-19 | |

| Key Organics Ltd | AS-2635-10MG |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E854599-200mg |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | ≥98% | 200mg |

¥48.00 | 2022-01-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E854599-5g |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | ≥98% | 5g |

¥456.00 | 2022-01-11 | |

| Chemenu | CM135231-25g |

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1075719-87-7 | 97% | 25g |

$232 | 2023-01-13 | |

| AK Scientific | AMTB641-250mg |

4-Ethylphenylboronic acid pinacol ester |

1075719-87-7 | 97% | 250mg |

$19 | 2025-02-18 | |

| Alichem | A019112561-25g |

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1075719-87-7 | 97% | 25g |

$424.20 | 2023-09-04 |

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1075719-87-7)

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1075719-87-7, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and an ethylphenyl side chain, make it a versatile building block for the development of novel chemical entities.

The dioxaborolane moiety in this compound is particularly noteworthy due to its stability and reactivity under various conditions. Boron-containing dioxolanes have been extensively studied for their role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis. The presence of the tetramethyl group further enhances the stability of the boron center, making it more resistant to hydrolysis and oxidation. This stability is crucial for applications where harsh reaction conditions are required.

In recent years, there has been a surge in research focused on developing new boron reagents for pharmaceutical applications. The ethylphenyl substituent in 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces a lipophilic character to the molecule, which can be beneficial for improving solubility and bioavailability in drug candidates. This feature has made it an attractive intermediate for the synthesis of small-molecule drugs targeting various therapeutic areas.

One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Boron-containing compounds have shown promise as both diagnostic tools and therapeutic agents in cancer treatment. The ability to incorporate boron into molecular frameworks allows for the design of prodrugs that can selectively target tumor cells. For instance, researchers have explored the use of boronated derivatives in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT), where the boron atom acts as a neutron absorber to deliver targeted radiation to cancerous tissues.

Recent studies have highlighted the utility of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor for synthesizing novel kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often overexpressed or mutated in cancer cells. By designing molecules that specifically inhibit kinase activity, researchers can disrupt aberrant signaling networks that drive tumor growth. The boron atom in this compound can be used to link different pharmacophores together, creating highly specific inhibitors with improved pharmacokinetic properties.

The synthesis of 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of a suitable boronic acid derivative followed by reaction with a dioxaborolane reagent under controlled conditions. The use of palladium catalysts often facilitates these transformations efficiently. The high yield and purity obtained from these synthetic routes make this compound a valuable asset for industrial-scale production.

From a mechanistic standpoint, the reactivity of this compound is governed by the principles of organoboron chemistry. The boron center is highly electrophilic due to its coordination with oxygen atoms in the dioxaborolane ring. This electrophilicity allows it to undergo nucleophilic addition reactions with various substrates containing active methylene groups or other nucleophiles. Such reactions are fundamental to many cross-coupling protocols used in modern drug discovery.

The pharmaceutical industry has been particularly interested in developing new methodologies for incorporating boron into drug candidates due to its unique properties as an imaging agent and potential therapeutic moiety. For example, radiopharmaceuticals containing boron atoms have been used in positron emission tomography (PET) scans for cancer diagnosis. The ability to functionalize boron-containing compounds with different groups opens up endless possibilities for creating tailored molecules with specific biological activities.

In conclusion,2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1075719-87-7) represents a significant advancement in organoboron chemistry with far-reaching implications for pharmaceutical research and development. Its unique structural features make it an invaluable tool for constructing complex molecular architectures essential for drug discovery efforts aimed at treating various diseases including cancer.

1075719-87-7 (2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 396131-82-1(3-Cyanomethylphenylboronic acid, pinacol ester)

- 253342-48-2(3-Tolylboronic Acid Pinacol Ester)

- 1219741-94-2(2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 138500-86-4(2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile)

- 214360-66-4(4-t-Butylphenylboronic acid, pinacol ester)

- 911708-01-5(4-Benzylphenylboronic acid pinacol ester)

- 1033753-01-3(4-Isobutylphenylboronic Acid Pinacol Ester)

- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 325142-91-4(4-Isopropylphenylboronic acid, pinacol ester)

- 1073355-05-1(3-Benzylphenylboronic Acid Pinacol Ester)